molecular formula C7H8BrNO B179574 3-Bromo-5-(methoxymethyl)pyridine CAS No. 173999-17-2

3-Bromo-5-(methoxymethyl)pyridine

Katalognummer B179574
CAS-Nummer: 173999-17-2
Molekulargewicht: 202.05 g/mol
InChI-Schlüssel: CMBXJVRGUSEWNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-(methoxymethyl)pyridine is a chemical compound with the CAS Number: 173999-17-2 . It has a molecular weight of 202.05 and its IUPAC name is 3-bromo-5-(methoxymethyl)pyridine . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-(methoxymethyl)pyridine is 1S/C7H8BrNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromo-5-(methoxymethyl)pyridine is a liquid at room temperature . It has a molecular weight of 202.05 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Alkaloids

  • Total Synthesis of Variolin B and Deoxyvariolin B : A study by Baeza et al. (2010) demonstrated the use of a derivative of 3-Bromo-5-(methoxymethyl)pyridine in the total synthesis of variolin B and deoxyvariolin B, natural alkaloids with significant biological activities. The synthetic route involved selective palladium-mediated functionalization, showcasing the compound's utility in complex organic synthesis Baeza et al., 2010.

Development of New Materials

  • Hyperbranched Polyelectrolytes : Monmoton et al. (2008) reported the synthesis of 3,5-bis(bromomethyl)pyridine hydrobromide, a compound closely related to 3-Bromo-5-(methoxymethyl)pyridine, which was used to produce new hyperbranched polyelectrolytes. This work highlighted its potential in creating materials with specific electrical properties Monmoton et al., 2008.

Catalytic Processes

  • Ethylene Dimerization Catalysts : Nyamato et al. (2015) synthesized imino)pyridine palladium(II) complexes using a derivative of 3-Bromo-5-(methoxymethyl)pyridine. These complexes were evaluated as catalysts for the selective dimerization of ethylene, demonstrating the role of the compound in facilitating selective catalytic reactions Nyamato et al., 2015.

Antimicrobial and Antiviral Research

  • Antibacterial and Antiviral Properties : Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a structurally similar compound, to construct new polyheterocyclic ring systems with evaluated in vitro antibacterial properties. This research underscores the potential biomedical applications of related bromo-pyridine derivatives Abdel‐Latif et al., 2019.

Ring Contraction Processes

  • Synthesis of 2-(Bromomethyl)pyrrolidines : Tehrani et al. (2000) investigated the boron(III) bromide-induced ring contraction of 3-methoxypiperidines, closely related to 3-Bromo-5-(methoxymethyl)pyridine, to form 2-(bromomethyl)pyrrolidines. This work contributes to the field of synthetic organic chemistry by providing a novel method for ring contraction Tehrani et al., 2000.

Safety And Hazards

The safety information for 3-Bromo-5-(methoxymethyl)pyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name

3-bromo-5-(methoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBXJVRGUSEWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595237
Record name 3-Bromo-5-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(methoxymethyl)pyridine

CAS RN

173999-17-2
Record name 3-Bromo-5-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (61% in oil) (11 mg) was added to a DMF (0.9 ml) solution containing (5-bromopyridin-3-yl)methanol (34 mg) under ice cooling, followed by stirring for 1 hour. Then, methyl iodide (17 μl) was added, followed by stirring at room temperature for 13 hours. Thereafter, water was added to the reaction solution, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate. Subsequently, the solvent was distilled away under reduced pressure, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=4:1 to 1:1), and a light yellow solid of 3-bromo-5-(methoxymethyl)pyridine (26.5 mg) was thus obtained.
Quantity
11 mg
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step Two
Quantity
17 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of 3-bromo-5-hydroxymethylpyridine (379 mg, 2.0 mmol) in dry tetrahydrofuran (10 mL) was treated at ambient temperature with sodium hydride (160 mg, 4.0 mmol, 60% dispersion in mineral oil). After stirring 5 min at ambient temperature, the opaque, yellow mixture was treated with methyl iodide (342 mg, 2.4 mmol). After stirring 2 h at ambient temperature, the mixture was added to cold water (30 mL) and extracted with diethyl ether (3×20 mL). The combined ether extracts were dried (Na2SO4), filtered, and concentrated by rotary evaporation to an orange oil (429 mg). Purification by column chromatography on silica gel, eluting with 15% (v/v) ethyl acetate in hexane afforded 266 mg (65.3%) of 3-bromo-5-methoxymethylpyridine as a colorless oil.
Quantity
379 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Prepared in a similar manner to Example 26a starting from (5-bromopyridin-3-yl)methanol (example 26d) and iodoethane. Yield: 89%. 1H NMR (400 MHz, CDCl3): δ 3.43 (s, 3H), 4.46 (s, 2H), 7.85 (s, 1H), 8.47 (s, 1H), 8.61 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.